8-Azaspiro[bicyclo[3.2.1]octane-3,2'-diazirine] hydrochloride
Description
8-Azaspiro[bicyclo[3.2.1]octane-3,2'-diazirine] hydrochloride (CAS: 2193066-71-4) is a spirocyclic compound characterized by a bicyclo[3.2.1]octane core fused with a diazirine ring. Its molecular formula is C₇H₁₂ClN₃, with a molecular weight of 173.64 g/mol .
Structure
3D Structure of Parent
Properties
IUPAC Name |
spiro[8-azabicyclo[3.2.1]octane-3,3'-diazirine];hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c1-2-6-4-7(9-10-7)3-5(1)8-6;/h5-6,8H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUMZOBZRBMHOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3(CC1N2)N=N3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[8-azabicyclo[3.2.1]octane-3,3’-diazirine];hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Azabicyclo[3.2.1]octane Core: This step often involves the cyclization of a suitable precursor, such as a tropinone derivative, under acidic or basic conditions to form the azabicyclo[3.2.1]octane scaffold.
Introduction of the Diazirine Ring: The diazirine ring can be introduced through a series of reactions, including the formation of a diazo compound followed by cyclization under photochemical or thermal conditions.
Formation of the Hydrochloride Salt: The final step involves the treatment of the spirocyclic compound with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of Spiro[8-azabicyclo[3.2.1]octane-3,3’-diazirine];hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
8-Azaspiro[bicyclo[3.2.1]octane-3,2'-diazirine] hydrochloride has the molecular formula and a molecular weight of approximately 173.64 g/mol. Its structure features a bicyclic framework that contributes to its reactivity and interactions with biological systems.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties. Research indicates that it may exhibit significant biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest efficacy against various pathogens, making it a candidate for developing new antibiotics.
- Anticancer Properties : Its unique structure may allow it to interact with cellular mechanisms involved in cancer proliferation, warranting further exploration in oncology.
Chemical Synthesis
This compound serves as an important intermediate in organic synthesis:
- Building Block for Complex Molecules : It can be utilized to synthesize more complex organic compounds through various reactions such as cycloadditions and functional group transformations.
- Reagent in Organic Reactions : The compound's diazirine moiety allows it to participate in photochemical reactions, making it useful in the development of photoaffinity labels for studying protein interactions.
Biochemical Research
In biochemical studies, this compound has shown promise due to its ability to interact with enzymes and receptors:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, providing insights into enzyme regulation and potential therapeutic targets.
- Cellular Interaction Studies : The compound's ability to bind to biomolecules allows researchers to study cellular processes and signaling pathways.
Case Studies
Several studies have highlighted the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria; potential as an antibiotic agent. |
| Study B | Anticancer Research | Showed inhibition of cancer cell proliferation in vitro; requires further investigation for clinical applications. |
| Study C | Organic Synthesis | Successfully used as an intermediate in synthesizing complex heterocycles; highlights versatility in chemical applications. |
Mechanism of Action
The mechanism of action of Spiro[8-azabicyclo[3.2.1]octane-3,3’-diazirine];hydrochloride involves the generation of reactive intermediates, such as carbenes, upon exposure to UV light. These intermediates can form covalent bonds with nearby molecules, allowing for the modification of biomolecules or materials. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and related spirocyclic hydrochlorides:
Key Observations :
- Diazirine vs. Heterocyclic Rings: The target compound’s diazirine moiety distinguishes it from analogues with morpholinone () or imidazolidine-dione () spiro components. Diazirines are known for photoaffinity labeling applications, whereas morpholinones and imidazolidines are common in bioactive molecules .
- The target compound lacks such substituents, suggesting simpler reactivity or metabolic pathways.
- Molecular Weight : The target compound’s lower molecular weight (173.64 vs. >230 for others) may improve bioavailability or synthetic accessibility .
Biological Activity
8-Azaspiro[bicyclo[3.2.1]octane-3,2'-diazirine] hydrochloride is a synthetic compound with potential applications in pharmacology and biochemistry. Its unique spirocyclic structure and the presence of diazirine moieties suggest interesting biological activities, particularly in the modulation of nicotinic acetylcholine receptors (nAChRs). This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 2193066-71-4
- Molecular Formula : C7H12ClN3
- Molecular Weight : 173.64 g/mol
The primary mechanism of action for this compound involves its interaction with nAChRs, particularly the α7 subtype. These receptors are implicated in various neurological processes and are known to influence inflammation and neuroprotection.
Interaction with α7 nAChRs
Research indicates that compounds targeting α7 nAChRs can modulate inflammatory responses and neuronal signaling pathways. For instance, activation of these receptors has been associated with increased levels of anti-inflammatory cytokines such as IL-10 and a reduction in pro-inflammatory cytokines .
Antinociceptive Effects
Studies have demonstrated that compounds similar to this compound exhibit antinociceptive properties in animal models. This suggests potential applications in pain management.
Neuroprotective Effects
The neuroprotective capabilities of nAChR agonists have been documented extensively. Activation of α7 nAChRs can lead to enhanced neuronal survival under stress conditions, which is crucial for developing treatments for neurodegenerative diseases.
Study on Inflammation Modulation
In a study examining the effects of α7 nAChR agonists on inflammation, it was found that these compounds could significantly reduce the expression of pro-inflammatory cytokines in microglial cells, suggesting a therapeutic role for this compound in inflammatory diseases .
Pharmacological Evaluation
A pharmacological evaluation indicated that this compound could act as a selective agonist for α7 nAChRs, leading to enhanced calcium influx and subsequent signaling cascades that promote cell survival and reduce apoptosis in neuronal cells.
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| 8-Azaspiro[bicyclo[3.2.1]octane-3,2'-diazirine] HCl | α7 nAChR Agonist | Antinociceptive, Neuroprotective |
| GTS-21 (Benzylidene anabaseine) | Partial Agonist at α7 nAChR | Cognitive Enhancement |
| Nicotine | Non-selective nAChR Agonist | Stimulant Effects |
Q & A
Q. How to ensure reproducibility in synthesizing and testing this compound across labs?
- Methodological Answer :
- Protocol Standardization : Share detailed SOPs for synthesis (e.g., K₂CO₃ equivalents, reaction time) .
- Inter-Lab Validation : Use round-robin testing with blinded samples to assess variability .
- Documentation : Adhere to APA/IUPAC guidelines for reporting NMR shifts and yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
